
3-chloro-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H7ClF3N and a molecular weight of 209.60 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting aniline with chlorodifluoroacetone in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,2,2-trifluroethylamine hydrochloride with acetic acid and sodium nitrite in dichloromethane and water .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a trifluoroethylamine group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo an iron porphyrin-catalyzed N-trifluoroethylation with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Scientific Research Applications
Catalytic Applications and Organic Synthesis
- The compound has been involved in silver(I)-catalyzed N-trifluoroethylation of anilines, leveraging silver-catalyzed N-H insertions for the reaction. This process is crucial for generating N-trifluoroethylated anilines, a key component in various chemical syntheses (Luo et al., 2015).
- A transition metal-free synthesis approach has been developed for the compound, showcasing a method for creating meta-bromo- and meta-trifluoromethylanilines from cyclopentanones. This method highlights a significant advancement in the synthesis of anilines with complex substitution patterns (Staudt et al., 2022).
Nonlinear Optical Materials
- The compound and its derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. Vibrational analysis and theoretical vibrational data have been utilized to study the molecular structure and its impact on NLO properties (Revathi et al., 2017).
- Detailed vibrational spectroscopic studies have been conducted to understand the first-order hyperpolarizability and HOMO-LUMO studies of derivatives based on DFT calculations, which are crucial for assessing their NLO behavior (Arivazhagan et al., 2012).
Chemical and Thermodynamic Analysis
- Extensive chemical reactivity and thermodynamic parameters have been explored for the compound and its derivatives. The presence of various functional groups and the influence of chlorine substituents on the vibrational wavenumbers and molecular structure have been detailed through density functional theoretical computations (Karthick et al., 2013).
Pesticide Synthesis
- The compound serves as an intermediate in the synthesis of novel pesticides. A systematic synthesis process involving chlorination and further reactions has been developed, showcasing the compound's vital role in producing high-efficiency, low-toxicity pesticides (An-chan, 2015).
Mechanism of Action
properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKJSKMJRKRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

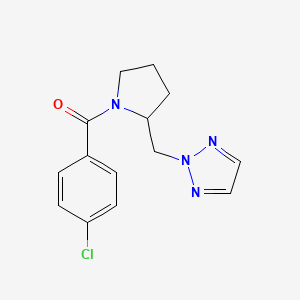
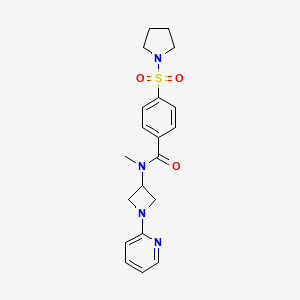
![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)
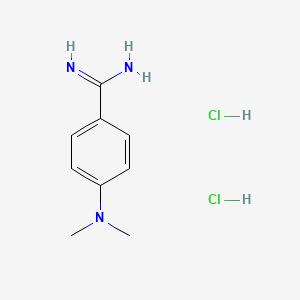

![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)
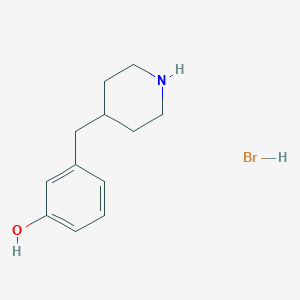
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)
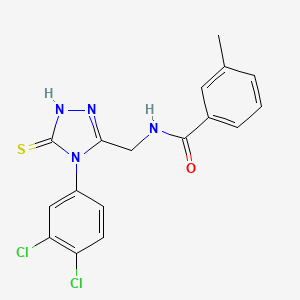
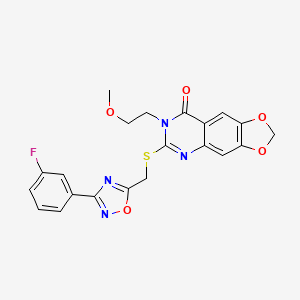

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)
![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)